molecular formula C10H23ClMgOSi B2546321 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF CAS No. 134588-97-9

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF

Cat. No.: B2546321
CAS No.: 134588-97-9
M. Wt: 247.13
InChI Key: TYOLSABPLGSAQH-UHFFFAOYSA-M
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Description

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound’s molecular formula is C10H23ClMgOSi, and it has a molecular weight of 247.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride typically involves the reaction of 4-(tert-Butyldimethylsiloxy)butyl chloride with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: THF

    Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

On an industrial scale, the production of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride follows similar principles but is optimized for larger quantities. The process involves:

    Continuous flow reactors: To ensure consistent quality and yield

    Automated systems: For precise control of reaction parameters

    Purification steps: To remove impurities and ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride undergoes several types of reactions, including:

    Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols

    Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds

    Coupling reactions: Participates in cross-coupling reactions to form complex organic molecules

Common Reagents and Conditions

    Carbonyl compounds: Aldehydes, ketones, esters

    Alkyl halides: Bromides, iodides

    Catalysts: Palladium or nickel catalysts for coupling reactions

    Solvents: THF, diethyl ether

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds

    Alkanes: From nucleophilic substitution with alkyl halides

    Complex organic molecules: From coupling reactions

Scientific Research Applications

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride is used in various scientific research applications, including:

    Organic synthesis: For forming carbon-carbon bonds in complex organic molecules

    Pharmaceutical research: In the synthesis of drug intermediates and active pharmaceutical ingredients

    Material science: For the preparation of organosilicon compounds used in advanced materials

    Biological studies: As a reagent in the modification of biomolecules

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The molecular targets include:

    Carbonyl compounds: Leading to the formation of alcohols

    Alkyl halides: Resulting in the formation of new carbon-carbon bonds

The pathways involved include:

    Nucleophilic addition: To carbonyl compounds

    Nucleophilic substitution: With alkyl halides

Comparison with Similar Compounds

4-(tert-Butyldimethylsiloxy)butylmagnesium chloride can be compared with other Grignard reagents, such as:

  • Methylmagnesium chloride
  • Phenylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

  • Silicon-containing group : The presence of the tert-butyldimethylsiloxy group imparts unique reactivity and stability compared to other Grignard reagents.
  • Versatility : It can participate in a wide range of reactions, making it a valuable tool in organic synthesis.

Similar Compounds

  • Methylmagnesium chloride : Used for forming carbon-carbon bonds with simpler structures
  • Phenylmagnesium bromide : Used for introducing phenyl groups into organic molecules
  • Ethylmagnesium bromide : Used for forming carbon-carbon bonds with ethyl groups

Properties

IUPAC Name

magnesium;butoxy-tert-butyl-dimethylsilane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQFTPGKZHOMI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClMgOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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